5-Amino-2-propoxybenzoic acid
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Overview
Description
Benzoic acid, 5-amino-2-propoxy- is a bioactive chemical.
Scientific Research Applications
Unnatural Amino Acid Applications
5-Amino-2-propoxybenzoic acid and its derivatives, like 5-amino-2-methoxybenzoic acid, have been used in the creation of unnatural amino acids. For instance, an unnatural amino acid named Hao, composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups, mimics a tripeptide β-strand and forms β-sheetlike hydrogen-bonded dimers. These amino acids can be incorporated into peptides using standard solid- and solution-phase peptide synthesis techniques, expanding the potential for novel peptide-based therapeutics and research tools (Nowick et al., 2000).
Antioxidant and Anti-Inflammatory Properties
Research into the derivatives of 5-Amino-2-propoxybenzoic acid, like 5-aminosalicylic acid (5-ASA), has revealed its potential in eliminating superoxide radical anions (O2•−), suggesting anti-inflammatory and antioxidant properties. This elimination process involves a proton-coupled electron transfer mechanism, providing insights into the therapeutic potential of these compounds in conditions like ulcerative colitis (Nakayama & Honda, 2021).
Therapeutic Applications in Gastrointestinal Disorders
5-Aminosalicylic acid, a derivative of 5-Amino-2-propoxybenzoic acid, has been studied for its therapeutic applications in gastrointestinal disorders, particularly in the context of microscopic colitis. While certain studies have not found significant improvement with 5-ASA therapy in specific conditions, its role in gastrointestinal health continues to be a topic of research, indicating the potential therapeutic relevance of 5-Amino-2-propoxybenzoic acid and its derivatives (Józefczuk & Woźniewicz, 2011).
Photodynamic Therapy and Fluorescent Diagnosis
Derivatives of 5-Amino-2-propoxybenzoic acid, such as 5-aminolevulinic acid (ALA), are used in photodynamic therapy, fluorescent diagnosis, and fluorescent-guided resection. ALA leads to the accumulation of photosensitizer protoporphyrin IX (PpIX) in tumor tissues, making it a valuable tool in cancer diagnosis and treatment. This application showcases the potential of 5-Amino-2-propoxybenzoic acid derivatives in oncology and diagnostic imaging (Anderson et al., 2010).
Drug Synthesis and Optimization
5-Amino-2-propoxybenzoic acid and its analogs are instrumental in the synthesis of various drugs and chemical compounds. For example, the optimized synthesis method of 5-amino-2-(P-aminophenyl) benzoxazole demonstrates the utility of these compounds in creating high-purity products for potential pharmaceutical applications (Mei-xia, 2011).
properties
CAS RN |
13851-59-7 |
---|---|
Product Name |
5-Amino-2-propoxybenzoic acid |
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
5-amino-2-propoxybenzoic acid |
InChI |
InChI=1S/C10H13NO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5,11H2,1H3,(H,12,13) |
InChI Key |
WLXTWCDTEYNQMC-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)N)C(=O)O |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)N)C(=O)O |
Appearance |
Solid powder |
Other CAS RN |
13851-59-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Benzoic acid, 5-amino-2-propoxy- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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